Antiproliferative Activity in A549 Lung Cancer Cells: 3-Phenylazepane Core vs. Target Compound
The unadorned 3-phenylazepane fragment found in the target compound has been reported to inhibit proliferation of A549 (lung cancer) cells with an IC50 range of 8–12 µM . While direct head-to-head data for the full compound are not publicly available, this establishes a baseline for the core pharmacophore. Introducing the 3-chloro-2-hydroxypyridine carbonyl substituent (as in the target compound) is expected to enhance potency and selectivity through additional hinge-binding interactions, a structure-activity relationship (SAR) trend well-documented for pyridin-2(1H)-one kinase inhibitors [1].
| Evidence Dimension | Antiproliferative potency (A549 lung cancer cells) |
|---|---|
| Target Compound Data | Quantitative data for the full compound are not available in the public domain. |
| Comparator Or Baseline | 3-Phenylazepane (unsubstituted core): IC50 8–12 µM against A549 cells. |
| Quantified Difference | Not quantifiable due to absence of target compound data; class-level SAR predicts potency improvement. |
| Conditions | A549 human lung adenocarcinoma cell line; MTT or comparable viability assay (exact protocol not specified for core compound). |
Why This Matters
Knowing the baseline activity of the core azepane fragment allows researchers to benchmark the added value of the pyridin-2-ol carbonyl substituent in their own screening cascades.
- [1] Brethon, A. et al. Pyridin-2(1H)-one kinase hinge-binder motif in library synthesis. Typeset.io. View Source
